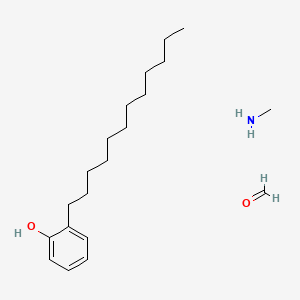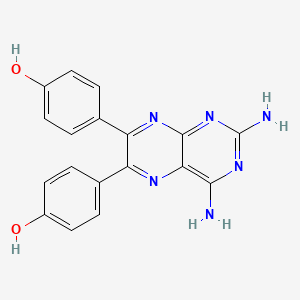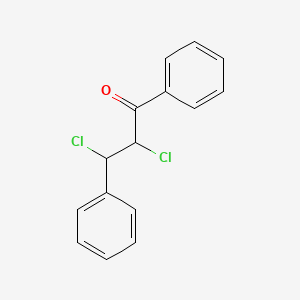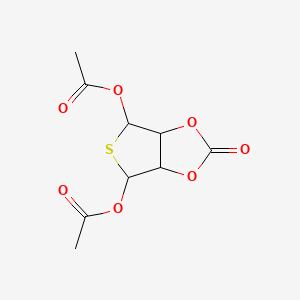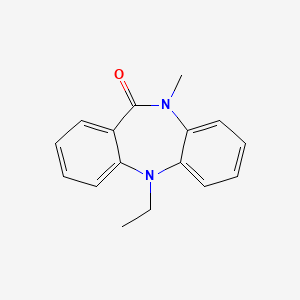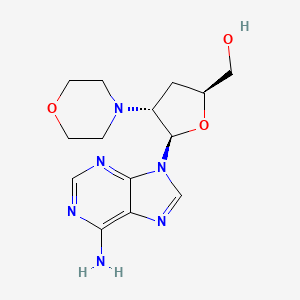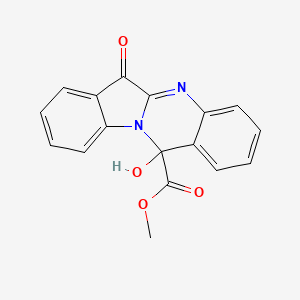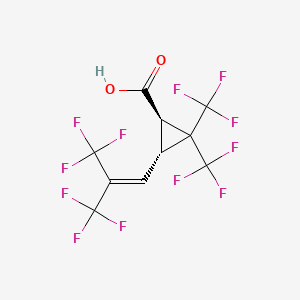
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, trans is a highly fluorinated organic compound. Its structure features a cyclopropane ring substituted with multiple trifluoromethyl groups, making it a compound of interest in various fields due to its unique chemical properties.
Métodos De Preparación
The synthesis of this compound typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclopropanation of a suitable alkene followed by the introduction of trifluoromethyl groups through nucleophilic substitution reactions. Industrial production methods often employ high-pressure reactors and specialized catalysts to achieve high yields and purity.
Análisis De Reacciones Químicas
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert it into corresponding alcohols.
Substitution: Nucleophilic substitution reactions are common, where trifluoromethyl groups can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include halogenating agents, reducing agents, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, trans has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It finds use in the production of specialty chemicals and materials due to its stability and unique properties.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. Its highly electronegative trifluoromethyl groups can influence the electronic properties of the molecule, affecting its reactivity and binding affinity to specific enzymes or receptors. The pathways involved often include alterations in metabolic processes and signal transduction pathways.
Comparación Con Compuestos Similares
Compared to other fluorinated cyclopropane derivatives, this compound stands out due to the high number of trifluoromethyl groups, which impart unique chemical and physical properties. Similar compounds include:
Cyclopropanecarboxylic acid derivatives: These compounds vary in the number and position of fluorine atoms.
Trifluoromethyl-substituted alkenes: These compounds share the trifluoromethyl groups but differ in the core structure.
The uniqueness of Cyclopropanecarboxylic acid, 2,2-bis(trifluoromethyl)-3-(3,3,3-trifluoro-2-(trifluoromethyl)-1-propenyl)-, trans lies in its combination of a cyclopropane ring with multiple trifluoromethyl groups, making it a valuable compound for various applications.
Propiedades
Número CAS |
99903-53-4 |
|---|---|
Fórmula molecular |
C10H4F12O2 |
Peso molecular |
384.12 g/mol |
Nombre IUPAC |
(1R,3R)-2,2-bis(trifluoromethyl)-3-[3,3,3-trifluoro-2-(trifluoromethyl)prop-1-enyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C10H4F12O2/c11-7(12,13)3(8(14,15)16)1-2-4(5(23)24)6(2,9(17,18)19)10(20,21)22/h1-2,4H,(H,23,24)/t2-,4+/m1/s1 |
Clave InChI |
MQDLPOVYGBJMOM-FONMRSAGSA-N |
SMILES isomérico |
C(=C(C(F)(F)F)C(F)(F)F)[C@@H]1[C@H](C1(C(F)(F)F)C(F)(F)F)C(=O)O |
SMILES canónico |
C(=C(C(F)(F)F)C(F)(F)F)C1C(C1(C(F)(F)F)C(F)(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


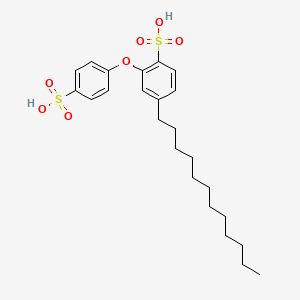
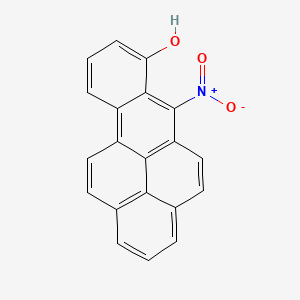
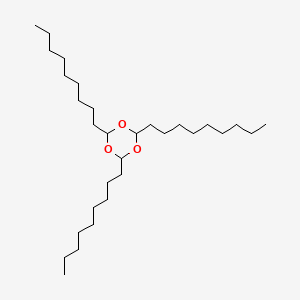
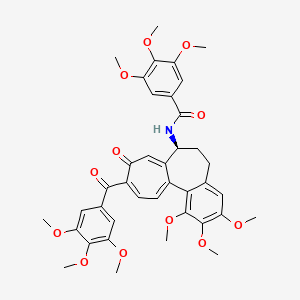
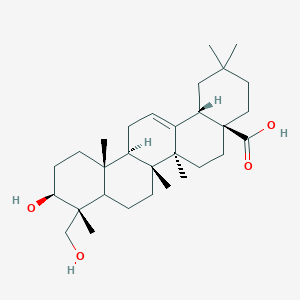
![[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone;pentahydrobromide](/img/structure/B15197197.png)
